molecular formula C16H14N2O B3810035 N-[3-(1H-indol-4-yl)phenyl]acetamide

N-[3-(1H-indol-4-yl)phenyl]acetamide

Cat. No.: B3810035
M. Wt: 250.29 g/mol
InChI Key: PHYVOOSBCHEVSO-UHFFFAOYSA-N
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Description

“N-[3-(1H-indol-4-yl)phenyl]acetamide” is a compound that contains an indole nucleus . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes them of interest in the development of new therapeutic agents .


Synthesis Analysis

The synthesis of indole derivatives has been a topic of interest among researchers . Various methods have been developed, including the Fischer Indole Synthesis . In one study, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .


Molecular Structure Analysis

Indole is also known as benzopyrrole and contains a benzenoid nucleus . It has 10 π-electrons, which makes it aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives are known to undergo a variety of chemical reactions . For example, they can undergo electrophilic substitution due to excessive π-electrons delocalization . They can also participate in reactions such as the Fischer Indole Synthesis .

Mechanism of Action

While the specific mechanism of action for “N-[3-(1H-indol-4-yl)phenyl]acetamide” is not mentioned in the retrieved papers, indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future research directions could involve further exploration of the biological activities of “N-[3-(1H-indol-4-yl)phenyl]acetamide” and its potential applications in the development of new therapeutic agents .

Properties

IUPAC Name

N-[3-(1H-indol-4-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11(19)18-13-5-2-4-12(10-13)14-6-3-7-16-15(14)8-9-17-16/h2-10,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHYVOOSBCHEVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=C3C=CNC3=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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